4'-O-甲基诺贝拉定

描述

4'-O-Methylnorbelladine is an important precursor in the biosynthesis of various Amaryllidaceae alkaloids, including galanthamine and lycorine, which have significant pharmacological properties. Its role in the pathway involves intramolecular oxidative phenol coupling, a process critical for the formation of these bioactive compounds. The study of 4'-O-methylnorbelladine and its derivatives has implications for understanding the metabolic routes leading to these alkaloids and their accumulation in plants (El Tahchy et al., 2011).

Synthesis Analysis

The synthesis of 4'-O-methylnorbelladine involves enzymatic processes in plants. A notable enzyme, Norbelladine 4′-O-Methyltransferase, has been characterized in Narcissus sp. aff. pseudonarcissus, highlighting the genetic underpinnings of its synthesis pathway. This enzyme is responsible for the methylation of norbelladine to 4′-O-methylnorbelladine, a critical step in the biosynthesis of galanthamine (Kilgore et al., 2014).

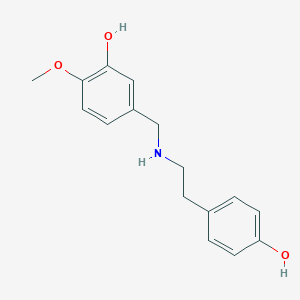

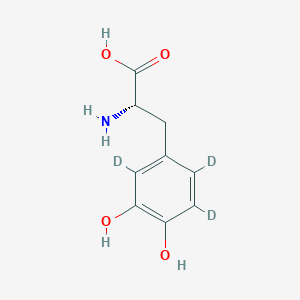

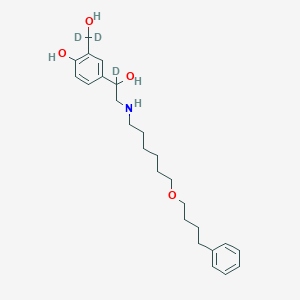

Molecular Structure Analysis

The molecular structure of 4'-O-methylnorbelladine plays a crucial role in its function as a precursor for Amaryllidaceae alkaloids. Its structure allows for specific enzymatic transformations, leading to the production of pharmacologically active compounds. The kinetic studies and incorporation of deuterium-labeled 4'-O-methylnorbelladine in plant shoot cultures, such as those of Leucojum aestivum, have provided insights into the molecular transformations it undergoes during alkaloid biosynthesis (El Tahchy et al., 2011).

Chemical Reactions and Properties

4'-O-Methylnorbelladine undergoes specific chemical reactions that lead to the formation of alkaloids with significant pharmacological activities. Its biotransformation into galanthamine and lycorine has been demonstrated in vitro, showcasing the chemical reactions it participates in within the biosynthetic pathway. The precursor feeding studies in shoot cultures of Leucojum aestivum have shown enhanced production of these alkaloids, indicating the role of 4'-O-methylnorbelladine in the chemical reactions leading to their synthesis (Saliba et al., 2015).

Physical Properties Analysis

The physical properties of 4'-O-methylnorbelladine, such as solubility and stability, are essential for its role as a precursor in alkaloid biosynthesis. Although specific studies on its physical properties are scarce, the general understanding is that these properties facilitate its transport within plant tissues and its enzymatic transformation into targeted alkaloids. The physical properties likely influence its availability and reactivity in the biosynthetic pathway, impacting the efficiency of alkaloid production in plant cultures.

Chemical Properties Analysis

The chemical properties of 4'-O-methylnorbelladine, including its reactivity and the types of chemical bonds it can form, are critical for its role in the biosynthesis of Amaryllidaceae alkaloids. The enzyme-mediated reactions it undergoes underscore the importance of its chemical structure in facilitating the synthesis of complex alkaloids. The study of its biotransformation and the effects of precursor feeding on alkaloid accumulation provides valuable insights into the chemical nature and capabilities of 4'-O-methylnorbelladine (El Tahchy et al., 2011).

科学研究应用

生物碱产量增强:将夏雪花培养物喂养4'-O-甲基诺贝拉定,显著提高了银杏碱和莱科碱的产量,这对于治疗阿尔茨海默病等医学应用至关重要。这种方法提供了一种替代合成方法和植物提取的选择,显示0.1 g/L和0.3 g/L的前体浓度分别是增强这些化合物的有效浓度(Saliba等,2015年);(Saliba等,2016年)。

潜在的抗癌和抗病毒药剂:包括4'-O-甲基诺贝拉定在内的诺贝拉定衍生物表现出潜在的抗癌和抗病毒药剂作用,对癌细胞显示细胞毒作用,并对登革热和HIV-1显示抗病毒作用(Girard et al., 2022)。

阿尔茨海默病治疗:它是银杏碱生物合成中的关键前体,是治疗阿尔茨海默病的重要药物。了解其作用以及参与其途径的基因可以帮助开发植物药物的合成生物学平台(Kilgore et al., 2014)。

了解植物生物碱生物合成:对4'-O-甲基诺贝拉定的研究有助于了解石蒜科生物碱复杂的生物合成途径,这对于其药理学性质至关重要。它参与多个O-甲基化反应,对于理解植物中这些生物活性化合物的产生至关重要(Li et al., 2019); (Qingzhu et al., 2020)。

作用机制

Target of Action

4’-O-Methylnorbelladine, also known as N-(p-Hydroxyphenethyl)-N-(3-hydroxy-4-methoxy)benzylamine, is a key intermediate in the biosynthesis of Amaryllidaceae alkaloids . These alkaloids have shown remarkable pharmacological activities such as antiparasitic, antiproliferative, antifungal, cytotoxic, psychopharmacologic, and acetylcholinesterase-inhibitory . Therefore, the primary targets of 4’-O-Methylnorbelladine are the enzymes involved in these biochemical pathways.

Mode of Action

The mode of action of 4’-O-Methylnorbelladine involves its conversion into various Amaryllidaceae alkaloids through a series of enzymatic reactions . The compound is methylated by a norbelladine 4’-O-methyltransferase (NpN4OMT) to form 4’-O-methylnorbelladine . This methylation is a crucial step in the biosynthesis of these alkaloids .

Biochemical Pathways

The biosynthesis of 4’-O-Methylnorbelladine involves the condensation of tyramine and 3,4-dihydroxybenzaldehyde to form norbelladine . Norbelladine is then methylated by NpN4OMT to form 4’-O-methylnorbelladine . This compound serves as a key intermediate for multiple biosynthetic pathways, leading to the formation of different groups of Amaryllidaceae alkaloids .

Result of Action

The methylation of norbelladine to form 4’-O-methylnorbelladine is a critical step in the biosynthesis of Amaryllidaceae alkaloids . These alkaloids have a wide range of biological and pharmacological effects, including antiparasitic, antiproliferative, antifungal, cytotoxic, and acetylcholinesterase-inhibitory activities . Therefore, the action of 4’-O-Methylnorbelladine contributes to these effects.

Action Environment

The action of 4’-O-Methylnorbelladine is influenced by various environmental factors. For instance, the activity of the NpN4OMT enzyme that methylates norbelladine to form 4’-O-methylnorbelladine can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the biosynthesis of 4’-O-Methylnorbelladine can be influenced by the genetic and physiological characteristics of the plant species in which it occurs .

未来方向

The identification of the gene encoding the enzyme involved in the methylation of norbelladine to 4’-O-methylnorbelladine is a significant step in understanding the biosynthesis of Galanthamine . This could facilitate the development of synthetic biology platforms for the production of important botanical medicines .

属性

IUPAC Name |

5-[[2-(4-hydroxyphenyl)ethylamino]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-20-16-7-4-13(10-15(16)19)11-17-9-8-12-2-5-14(18)6-3-12/h2-7,10,17-19H,8-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLILULALIDNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291729 | |

| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4579-60-6 | |

| Record name | 4579-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 4'-O-Methylnorbelladine?

A1: 4'-O-Methylnorbelladine is a crucial precursor in the biosynthesis of Amaryllidaceae alkaloids [, , , , ]. This family of alkaloids includes compounds like galanthamine, lycorine, and narciclasine, known for their diverse pharmacological activities, including treatment for Alzheimer’s disease [, , ].

Q2: How is 4'-O-Methylnorbelladine incorporated into different Amaryllidaceae alkaloids?

A2: Studies utilizing deuterium-labeled 4'-O-Methylnorbelladine have shown its incorporation into various alkaloid groups within the Amaryllidaceae family. This incorporation occurs through different modes of intramolecular oxidative phenol coupling, leading to the structural diversity observed in these alkaloids [].

Q3: What enzymes are involved in the biosynthesis of 4'-O-Methylnorbelladine and its subsequent conversion to other alkaloids?

A3: Research has identified several key enzymes in this biosynthetic pathway:

- Norbelladine synthase (NBS): Catalyzes the formation of norbelladine [].

- Norbelladine 4′-O-methyltransferase (NpN4OMT/OMT): Specifically methylates norbelladine to produce 4′-O-methylnorbelladine [, ].

- CYP96T1 (Noroxomaritidine synthase): This cytochrome P450 enzyme catalyzes a key C-C phenol-coupling reaction, converting 4'-O-methylnorbelladine into (10bR,4aS)-noroxomaritidine and (10bS,4aR)-noroxomaritidine, precursors for further diversification within the Amaryllidaceae alkaloids [].

Q4: Can feeding 4'-O-Methylnorbelladine to plant cultures enhance alkaloid production?

A4: Yes, studies have demonstrated that supplementing Leucojum aestivum shoot and bulb cultures with 4'-O-methylnorbelladine significantly enhances the production of both galanthamine and lycorine [, , ]. This suggests that the availability of this precursor can be a limiting factor in alkaloid biosynthesis in these plants.

Q5: How do different concentrations of 4'-O-Methylnorbelladine affect alkaloid production in plant cultures?

A5: Research using Leucojum aestivum shoot cultures found that varying concentrations of 4'-O-methylnorbelladine (0.05, 0.1, and 0.2 g/L) led to different levels of galanthamine and lycorine accumulation. Optimal production was achieved with specific concentrations and culture durations, indicating the importance of optimizing these parameters for maximizing alkaloid yields [, ].

Q6: Are there alternative methods to enhance alkaloid production in Leucojum aestivum besides precursor feeding?

A6: Research has shown that combining 4'-O-methylnorbelladine feeding with temporary immersion conditions in a bioreactor (RITA®) synergistically improves galanthamine and lycorine accumulation in Leucojum aestivum bulblets compared to either treatment alone [].

Q7: What analytical techniques are used to study 4'-O-Methylnorbelladine and related Amaryllidaceae alkaloids?

A7: Various analytical techniques are employed for the characterization and quantification of 4'-O-methylnorbelladine and the Amaryllidaceae alkaloids derived from it:

- HPLC coupled to mass spectrometry (HPLC-MS): Used to identify and quantify deuterium-labeled 4'-O-methylnorbelladine and its metabolites in plant cultures, demonstrating its incorporation into different alkaloids [, ].

- GC-MS: Employed to screen for a broader range of native and deuterated alkaloids in plant extracts [].

- LC-ESI-MS: This highly sensitive method is utilized to quantify galanthamine and lycorine levels in plant extracts after specific purification steps, allowing for precise measurements of alkaloid production [, ].

Q8: What is the significance of studying the transcriptome in understanding Amaryllidaceae alkaloid biosynthesis?

A8: Transcriptome analysis, involving the study of all RNA transcripts in a cell or organism, provides insights into the genes involved in various metabolic pathways, including alkaloid biosynthesis [, , ]. By analyzing the transcriptome of Amaryllidaceae species, researchers can identify and characterize genes encoding enzymes like norbelladine synthase, norbelladine 4′-O-methyltransferase, and CYP96T1, which play crucial roles in the biosynthesis of 4'-O-methylnorbelladine and its subsequent conversion to other Amaryllidaceae alkaloids. This knowledge can then be used to develop strategies for enhancing alkaloid production through genetic engineering or other biotechnological approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)